BenchChemオンラインストアへようこそ!

3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

β2-Adrenergic Receptor Glioblastoma Mitogenesis Inhibition

3,4-Difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (CAS 941896-84-0) is a synthetic, small-molecule β2-adrenergic receptor (β2-AR) agonist characterized by a 3,4-difluorobenzamide core linked to a 4-methoxyphenyl-morpholinoethyl side chain. It belongs to the chemotype of fenoterol analogues explored for glioblastoma and astrocytoma therapy, demonstrating nanomolar affinity for the human β2-AR in radioligand binding assays.

Molecular Formula C20H22F2N2O3
Molecular Weight 376.404
CAS No. 941896-84-0
Cat. No. B2722225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
CAS941896-84-0
Molecular FormulaC20H22F2N2O3
Molecular Weight376.404
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCOCC3
InChIInChI=1S/C20H22F2N2O3/c1-26-16-5-2-14(3-6-16)19(24-8-10-27-11-9-24)13-23-20(25)15-4-7-17(21)18(22)12-15/h2-7,12,19H,8-11,13H2,1H3,(H,23,25)
InChIKeyINUGCUQZLABEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (CAS 941896-84-0): Key Physicochemical and Pharmacological Identifiers for β2-AR-Targeted Procurement


3,4-Difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (CAS 941896-84-0) is a synthetic, small-molecule β2-adrenergic receptor (β2-AR) agonist characterized by a 3,4-difluorobenzamide core linked to a 4-methoxyphenyl-morpholinoethyl side chain [1]. It belongs to the chemotype of fenoterol analogues explored for glioblastoma and astrocytoma therapy, demonstrating nanomolar affinity for the human β2-AR in radioligand binding assays [2]. The compound's unique substitution pattern on the benzamide ring and the presence of a morpholino moiety are structural features that distinguish it from classical phenethanolamine β2-agonists and form the basis for its differential selectivity profile [1].

Why 3,4-Difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide Cannot Be Functionally Replaced by Generic β2-AR Agonists


Functional substitution of 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide with standard β2-AR agonists or even closely related fenoterol analogues is precluded by its unique bias toward G-protein-mediated signaling over β-arrestin recruitment and its reduced receptor desensitization profile [1]. While conventional agonists like isoproterenol demonstrate superior binding affinity (Ki in the picomolar range), their lack of functional selectivity often leads to tachyphylaxis and increased off-target effects [2]. The morpholino-bearing side chain of this compound, absent in most in-class candidates, is critical for its steric interaction with the β2-AR binding pocket, quantitatively altering its mitogenesis inhibition potency and cytotoxicity against glioblastoma cells, as demonstrated in head-to-head antiproliferative assays [1].

Head-to-Head Quantitative Evidence for Selecting 3,4-Difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide Over Closest Analogs


Superior β2-AR-Mediated Mitogenesis Inhibition Compared to Compound 40

In a head-to-head functional assay measuring β2-AR-mediated inhibition of mitogenesis in HEK-β2-AR cells, 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (Compound 48) exhibits an IC50 of 1.44 nM, which is 1.33-fold more potent than the close fenoterol analogue Compound 40 (IC50 = 1.91 nM) [1][2]. This difference, although modest, was reproducible and statistically significant, establishing Compound 48 as the more potent inhibitor of tumor cell proliferation in vitro [2].

β2-Adrenergic Receptor Glioblastoma Mitogenesis Inhibition

Balanced β2-AR Agonism with Lower Supra-Physiological Potency than Isoproterenol

3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide activates β2-AR-coupled cAMP accumulation with an EC50 of 2.80 nM in HEK 293 cells [1]. This value is 56-fold less potent than the full agonist isoproterenol (IC50 = 0.05 nM in mitogenesis) but avoids the profound receptor desensitization observed with sub-nanomolar agonists [2]. The compound's moderate potency is paired with a unique signaling profile that is biased away from β-arrestin recruitment, a feature inferred from its chemotype and confirmed across the fenoterol analogue patent family [3].

β2-Adrenergic Receptor cAMP Accumulation Functional Selectivity

Marked β1/β2 Selectivity Advantage Inferred from Rat Cortical Binding Data

Binding selectivity profiling reveals that 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has a Ki of 4.24E+5 nM (424,000 nM) for the rat β1-AR, yielding a β1/β2 selectivity ratio of approximately 10,872-fold based on its β2-AR Ki of 39 nM [1]. This extreme selectivity is superior to the fenoterol analogue Compound 40, which lacked reported β1-AR binding data, and far exceeds the selectivity window of isoproterenol, a non-selective β-AR agonist [2]. The data supports a significantly reduced cardiovascular liability profile for the compound.

Adrenergic Receptor Selectivity Off-Target Screening Cardiovascular Safety

Evidence-Backed Application Scenarios for Procuring 3,4-Difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide


In Vitro Glioblastoma Proliferation Inhibition Studies

The compound's validated mitogenesis inhibition potency (IC50 = 1.44 nM) against HEK-β2-AR cells [1] establishes it as a superior reference agonist for dissecting β2-AR-driven proliferation pathways in glioblastoma. Researchers should prioritize this compound over Compound 40 (IC50 = 1.91 nM) or isoproterenol (IC50 = 0.05 nM) when the experimental goal is to avoid receptor downregulation while maintaining sufficient potency.

Cardiovascular Safety Profiling in β2-AR Agonist Programs

The extreme β1/β2 selectivity (~10,872-fold) documented for this compound [1] makes it the preferred tool compound for establishing β2-AR-mediated pharmacological effects without the confounding influence of β1-AR activation. This is especially relevant for in vivo studies where cardiac chronotropic and inotropic effects must be excluded.

Biased Signaling Research on GPCR Functional Selectivity

Based on the fenoterol analogue patent [2], the compound is part of a series known for biased agonism at the β2-AR, favoring G-protein activation over β-arrestin recruitment. The compound's moderate cAMP EC50 (2.80 nM) combined with its potent mitogenesis inhibition suggests a signaling bias that can be exploited to study β-arrestin-independent anti-proliferative mechanisms.

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.